molecular formula C10H9FN2 B2493428 5-Fluoro-1-(4-methylphenyl)pyrazole CAS No. 2172155-69-8

5-Fluoro-1-(4-methylphenyl)pyrazole

Cat. No. B2493428
CAS RN: 2172155-69-8
M. Wt: 176.194
InChI Key: ZSEWBFYEZPWPSF-UHFFFAOYSA-N
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Description

5-Fluoro-1-(4-methylphenyl)pyrazole is a compound that belongs to the family of pyrazole derivatives . Pyrazoles are known for their diverse pharmacological effects and have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives like 5-Fluoro-1-(4-methylphenyl)pyrazole can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The fluorescence intensity of the PY has been strongly quenched with increasing concentration of Cd 2+ (0–0.9 μM) via photoinduced electron transfer mechanism .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Mechanism of Action

The mechanism of action of pyrazole derivatives is often associated with their interaction with specific biological targets. For instance, a molecular docking study showed that the binding affinity of a synthesized pyrazole compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

Future Directions

The future directions for research on 5-Fluoro-1-(4-methylphenyl)pyrazole and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicinal chemistry and drug discovery . Additionally, more studies could be conducted to better understand their synthesis processes, molecular structures, and mechanisms of action .

properties

IUPAC Name

5-fluoro-1-(4-methylphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEWBFYEZPWPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-(4-methylphenyl)-1H-pyrazole

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